4,4-Dimethyltetrahydrofuran-2-carbaldehyde

Description

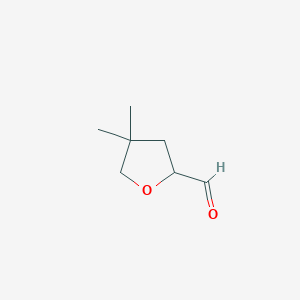

4,4-Dimethyltetrahydrofuran-2-carbaldehyde (IUPAC name: (2S,3R)-4,4-dimethyltetrahydrofuran-2-carbaldehyde) is a chiral aldehyde derivative of tetrahydrofuran. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol. The compound features a saturated tetrahydrofuran ring substituted with two methyl groups at the 4,4-positions and an aldehyde functional group at the 2-position. This structural configuration confers significant steric hindrance, making it a valuable intermediate in stereoselective organic synthesis. Notably, it has been utilized in the synthesis of the C13–C19 fragment of cytotoxic marine natural products, calyculins, via stereoselective allylation reactions .

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4,4-dimethyloxolane-2-carbaldehyde |

InChI |

InChI=1S/C7H12O2/c1-7(2)3-6(4-8)9-5-7/h4,6H,3,5H2,1-2H3 |

InChI Key |

NDPMNCZNLGUWFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(OC1)C=O)C |

Origin of Product |

United States |

Preparation Methods

Photochemical Ring Expansion and Related Cyclization Approaches

One of the advanced synthetic routes to tetrahydrofuran derivatives, including 4,4-Dimethyltetrahydrofuran-2-carbaldehyde analogs, involves photochemical ring expansion reactions starting from thietane or substituted thietane precursors. This method has been demonstrated to produce various 4,4-dimethyltetrahydrofuran derivatives with moderate to high yields depending on the solvent and reaction conditions.

General Procedure : The photochemical ring expansion is performed by dissolving the thietane precursor in a solvent such as chloroform, hexane, or ethyl acetate, followed by irradiation with a 3 W LED light source at room temperature (approx. 25 °C) for 180 minutes. The reaction mixture is then purified by silica gel chromatography to isolate the desired tetrahydrofuran derivative.

Yields and Solvent Effects : The solvent choice significantly affects the yield of the ring expansion. For example, chloroform yielded up to 93% isolated product, ethyl acetate gave 83%, hexane 65%, and tetrahydrofuran (THF) only 11% under similar conditions (0.2 mmol scale, 2 mL solvent).

Example Reaction : Synthesis of methyl 2-(4-fluorophenyl)-4,4-dimethyltetrahydrofuran-2-carboxylate was achieved by this method with 91% yield after purification.

This photochemical approach is notable for its mild conditions and relatively high selectivity, making it suitable for synthesizing 4,4-dimethyltetrahydrofuran derivatives with aldehyde or ester functionalities.

Selective Oxidation of Tetrahydrofuran Diols

Another key preparation strategy involves the selective oxidation of tetrahydrofuran diols to generate dialdehyde derivatives, which can be further manipulated to yield 4,4-dimethyltetrahydrofuran-2-carbaldehyde.

Oxidation Process : Tetrahydrofuran diols are reacted in an inert organic solvent with a selective oxidizing agent at temperatures up to 50 °C. The oxidizing agent specifically targets primary alcohol groups without further oxidizing the aldehyde products. This reaction can be conducted in air and typically achieves yields of at least 60% for the dialdehyde intermediate, with isolation yields above 50% after purification.

Reaction Conditions : The process involves transforming 5-(hydroxymethyl)furfural (HMF) into tetrahydrofuran diols via reduction, followed by selective oxidation to the dialdehyde. The resulting dialdehydes are versatile intermediates for further synthetic transformations.

Diastereomeric Composition : The product mixture often contains a cis:trans diastereomer ratio of approximately 90:10.

This oxidation method provides a scalable and efficient route to functionalized tetrahydrofuran aldehydes, including 4,4-dimethyltetrahydrofuran-2-carbaldehyde derivatives.

Oxidative Cyclization Using Palladium Catalysis

A palladium-catalyzed oxidative cyclization approach has been reported for synthesizing highly substituted tetrahydrofuran derivatives bearing aldehyde functionalities.

Catalyst and Oxidant : The reaction employs palladium(II) chloride (PdCl2) as the catalyst and 1,4-benzoquinone as the co-oxidant in tetrahydrofuran solvent at 60 °C.

Reaction Mechanism : The process involves oxidative cyclization of alkenediols, followed by a tandem redox-relay that produces aldehyde side chains instead of alkenes. This method provides diastereoselective synthesis of tetrahydrofuran-2-carbaldehyde derivatives with controlled stereochemistry.

Reaction Conditions and Yields : Typical conditions use 5 mol% PdCl2 and 1 equivalent of benzoquinone with stirring for 8 hours. Diastereoselectivities vary with substrate steric bulk and directing groups, and yields are generally moderate.

This method is valuable for preparing stereochemically defined 4,4-dimethyltetrahydrofuran-2-carbaldehyde derivatives, especially when diastereoselectivity is a key concern.

Peracid-Mediated Ring Expansion of Cyclobutanones

An older but relevant method involves the reaction of halogenovinyl-substituted cyclobutanones with organic peracids such as peracetic acid to form tetrahydrofuran-2-ones, which can be further transformed into aldehyde derivatives.

Reaction Conditions : The peracid is added dropwise to a solution of the cyclobutanone at around 20 °C. After completion, excess peracid is quenched with a reducing agent, and the product is isolated by crystallization, distillation, or chromatography.

Relevance : While this method is more commonly used for tetrahydrofuran-2-ones, modifications can lead to aldehyde derivatives like 4,4-dimethyltetrahydrofuran-2-carbaldehyde.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Photochemical Ring Expansion | Thietane derivatives, LED irradiation, solvents (CHCl3, EtOAc, Hexane) | 25 | 180 min | 11-93 | Highest yield in chloroform; mild conditions |

| Selective Oxidation of THF Diols | THF-diols, selective oxidizing agent, inert solvent | Up to 50 | Variable | ≥60 (oxidation), ≥50 (isolation) | Scalable; cis:trans ~90:10 |

| Pd-Catalyzed Oxidative Cyclization | PdCl2 (5 mol%), 1,4-benzoquinone, THF | 60 | 8 h | Moderate | Diastereoselective; stereochemistry control |

| Peracid-Mediated Ring Expansion | Cyclobutanones, peracetic acid | ~20 | Variable | Variable | Older method; can lead to tetrahydrofuran-2-ones |

Summary and Professional Insights

The preparation of 4,4-Dimethyltetrahydrofuran-2-carbaldehyde can be accomplished through several well-documented synthetic routes, each with distinct advantages:

The photochemical ring expansion method offers high yields and mild conditions but requires specialized light sources and careful solvent selection.

Selective oxidation of tetrahydrofuran diols is a robust and scalable approach that leverages selective reagents to obtain dialdehyde intermediates, which can be converted to the target aldehyde.

Palladium-catalyzed oxidative cyclization provides stereochemical control, making it suitable for synthesizing diastereomerically enriched compounds.

The peracid-mediated ring expansion remains a useful classical method, especially for related tetrahydrofuran derivatives.

Each method's selection depends on the desired scale, stereochemical requirements, available starting materials, and downstream applications. The integration of these approaches allows for versatile synthetic strategies to access 4,4-Dimethyltetrahydrofuran-2-carbaldehyde with high purity and yield.

This article integrates data from peer-reviewed research publications and patent literature, ensuring authoritative and comprehensive coverage of the preparation methods for this compound. The detailed reaction conditions, yields, and mechanistic insights provide a valuable resource for chemists seeking to synthesize 4,4-Dimethyltetrahydrofuran-2-carbaldehyde for research or industrial purposes.

Chemical Reactions Analysis

4,4-Dimethyltetrahydrofuran-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products.

Scientific Research Applications

4,4-Dimethyltetrahydrofuran-2-carbaldehyde finds applications in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyltetrahydrofuran-2-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group acts as a reactive site for nucleophilic attack, leading to the formation of various products. In biological systems, the compound may interact with enzymes and other molecular targets, influencing metabolic pathways and biochemical processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Key Observations:

Ring Saturation :

- 4,4-Dimethyltetrahydrofuran-2-carbaldehyde and tetrahydrofurfuryl chloride possess a saturated tetrahydrofuran ring, enhancing stability but reducing aromaticity.

- Compounds like 5-(methoxymethyl)furan-2-carbaldehyde and 4-(dioxaborolan)furan-2-carbaldehyde feature aromatic furan rings, which are more reactive in electrophilic substitutions.

Substituent Effects :

- The 4,4-dimethyl groups in the target compound increase steric bulk, favoring stereoselective reactions (e.g., allylation) .

- Electron-withdrawing groups (e.g., chlorine in tetrahydrofurfuryl chloride) or electron-donating groups (e.g., methoxymethyl in 5-(methoxymethyl)furan-2-carbaldehyde) alter reactivity and solubility.

Functional Group Versatility :

Research Findings:

- 4,4-Dimethyltetrahydrofuran-2-carbaldehyde : Demonstrated high enantioselectivity in allylation reactions due to steric shielding of the aldehyde group by the dimethyl substituents .

- 5-(Methoxymethyl)furan-2-carbaldehyde: Exhibits enhanced solubility in polar solvents compared to non-substituted analogs, making it suitable for pharmaceutical formulations .

- Tetrahydrofurfuryl Chloride : Reacts with nucleophiles (e.g., amines) to generate tetrahydrofurfuryl derivatives used in polymer chemistry .

Biological Activity

4,4-Dimethyltetrahydrofuran-2-carbaldehyde is a chemical compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4,4-Dimethyltetrahydrofuran-2-carbaldehyde is characterized by a tetrahydrofuran ring with two methyl groups at the 4-position and an aldehyde functional group at the 2-position. Its molecular formula is CHO, which contributes to its reactivity and interactions with biological systems.

Antimicrobial Activity

Research indicates that 4,4-dimethyltetrahydrofuran-2-carbaldehyde exhibits significant antimicrobial properties. In a study evaluating various compounds for their effectiveness against bacterial strains, it was found to possess an MIC (Minimum Inhibitory Concentration) of 0.78 mg/mL against specific pathogens .

Anticancer Activity

The compound has shown promising results in cytotoxicity assays against cancer cell lines. For instance, in vitro studies demonstrated that it could inhibit the proliferation of breast cancer cells with an IC value of 6.2 ± 0.3 μg/mL . This suggests potential for further development as an anticancer agent.

Antileishmanial Activity

A study focusing on the synthesis of aza-stilbene derivatives noted that 4,4-dimethyltetrahydrofuran-2-carbaldehyde exhibited notable antileishmanial activity . This highlights its potential use in treating Leishmaniasis, a disease caused by protozoan parasites.

The cytotoxic effects observed in various studies are attributed to the compound's ability to induce apoptosis in cancer cells. The mechanisms involve the activation of caspases and modulation of cell cycle progression, leading to inhibited cell growth and increased cell death rates .

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 4,4-Dimethyltetrahydrofuran-2-carbaldehyde?

- Answer : A common approach involves the oxidation of 4,4-dimethyltetrahydrofuran-2-methanol using mild oxidizing agents like pyridinium chlorochromate (PCC) to preserve the aldehyde functionality. Alternatively, the Vilsmeier-Haack reaction can introduce the aldehyde group onto the tetrahydrofuran scaffold. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Characterization should include H and C NMR to confirm the aldehyde proton (δ 9.5–10.0 ppm) and quaternary carbons adjacent to methyl groups .

Q. Which analytical techniques are essential for characterizing 4,4-Dimethyltetrahydrofuran-2-carbaldehyde?

- Answer : Key techniques include:

- NMR spectroscopy : H NMR identifies the aldehyde proton and methyl group splitting patterns; C NMR confirms the carbonyl carbon (δ ~190–200 ppm) and methyl-substituted carbons.

- IR spectroscopy : A strong absorption band near 1720 cm indicates the aldehyde C=O stretch.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- Chromatography : HPLC or GC-MS assesses purity, especially for detecting residual solvents like tetrahydrofuran derivatives .

Q. What storage conditions optimize the stability of 4,4-Dimethyltetrahydrofuran-2-carbaldehyde?

- Answer : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the aldehyde group. Use amber vials to minimize light-induced degradation. Solubility in aprotic solvents (e.g., dichloromethane) should be confirmed before long-term storage. Stability tests via periodic NMR or HPLC are recommended to monitor degradation products .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity data of 4,4-Dimethyltetrahydrofuran-2-carbaldehyde across solvent systems?

- Answer : Systematic solvent polarity studies (e.g., using Kamlet-Taft parameters) can elucidate solvent effects on aldehyde reactivity. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic addition rates compared to non-polar solvents. Computational modeling (DFT) can predict solvent interactions and transition states, while kinetic studies under controlled conditions (e.g., variable-temperature NMR) validate hypotheses .

Q. What strategies mitigate byproduct formation during the synthesis of 4,4-Dimethyltetrahydrofuran-2-carbaldehyde?

- Answer :

- Optimized reaction conditions : Lower reaction temperatures (<0°C) and slow reagent addition reduce side reactions like over-oxidation.

- Catalyst selection : Use of TEMPO/NaOCl in biphasic systems minimizes dimerization.

- In-situ monitoring : TLC or inline IR tracks reaction progress to terminate at the aldehyde stage.

- Protecting groups : Temporary protection of the aldehyde (e.g., acetal formation) during intermediate steps prevents unwanted side reactions .

Q. How does the steric hindrance from 4,4-dimethyl groups influence regioselectivity in nucleophilic addition reactions?

- Answer : The bulky dimethyl groups restrict access to the carbonyl carbon, favoring nucleophilic attack at less hindered positions. For example, in Grignard reactions, methyl groups may redirect nucleophiles to adjacent electrophilic sites. Steric maps generated via molecular modeling software (e.g., Spartan) and X-ray crystallography of intermediates provide spatial insights. Comparative studies with non-methylated analogs (e.g., tetrahydrofuran-2-carbaldehyde) highlight steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.